N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

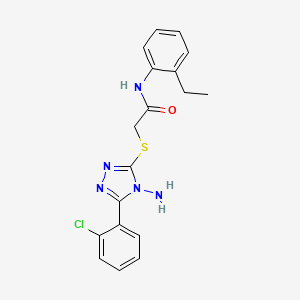

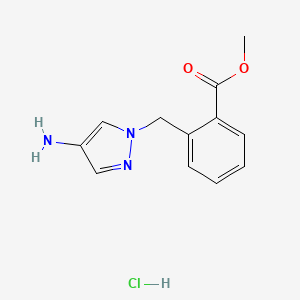

The compound “N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine” is a derivative of the amino acid tyrosine, with a hydroxy (OH) group at the 3-position, a methyl group at the alpha position, and a tert-butoxycarbonyl (Boc) group attached to the nitrogen .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of this compound would include the aromatic ring of tyrosine, with the hydroxy and methyl groups attached as described above, and the Boc group attached to the nitrogen .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Boc group might increase its overall molecular weight and size .Scientific Research Applications

Prodrug Development

N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine and its derivatives have been evaluated as progenitors or prodrugs of amino acids like methyldopa. Studies have shown that certain esters of 3-hydroxy-alpha-methyltyrosine can undergo hydrolysis to yield significant plasma levels of methyldopa, an antihypertensive agent, in animal models. These findings suggest the potential of these compounds in the development of prodrugs for therapeutic applications (Saari et al., 1984).

Mass Spectral Analysis of Amino Acid Derivatives

The compound has been utilized in mass spectral analysis studies of amino acids. It is characterized by specific spectral patterns, which can be instrumental in identifying various aliphatic amino acids. Such analysis is crucial for understanding the chemical nature and behavior of amino acid derivatives (Lawless & Chadha, 1971).

Synthesis of α-Amino Esters/Ketones

This compound derivatives have been employed in the catalytic asymmetric synthesis of α-amino esters and ketones. This process yields optically enriched products, highlighting its significance in the field of stereochemistry and the synthesis of complex organic compounds (Xu et al., 2020).

Peptide Synthesis

This compound has been used as a handle in solid-phase synthesis of peptide alpha-carboxamides, demonstrating its utility in peptide chemistry. The synthesis process and the stability of the linkage between the amino acid and the handle under different conditions have been explored, showing its applicability in the synthesis of complex peptides (Gaehde & Matsueda, 2009).

Synthesis of Hydroxamic Esters

The compound plays a role in the synthesis of hydroxamic esters via alkoxyaminocarbonylation of β-dicarbonyl compounds. This process contributes to the field of organic chemistry, particularly in the synthesis of specialized organic compounds (Hanessian & Johnstone, 1999).

Safety and Hazards

Future Directions

The use of Boc-protected amino acids and their derivatives is a common strategy in peptide synthesis and other areas of organic chemistry . Future research might explore new methods for adding and removing the Boc group, or investigate the properties and potential applications of specific Boc-protected compounds .

Mechanism of Action

Target of Action

The primary target of N-(t-butoxycarbonyl)-3-hydroxy-alpha-methyltyrosine, also known as a Boc-protected compound, is the amine functional group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a Boc-protected amine, effectively blocking the amine functional group from participating in further reactions .

Biochemical Pathways

The Boc group plays a crucial role in the synthesis of complex organic compounds. It allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The Boc group can be selectively cleaved from the compound when required, using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of the action of the Boc group is the protection of the amine functional group, preventing it from undergoing unwanted reactions during the synthesis process . Once the Boc group is removed, the amine functional group is free to participate in subsequent reactions .

Action Environment

The action of the Boc group is influenced by environmental factors such as temperature, pH, and the presence of other reactants . For instance, the addition of the Boc group to amines requires basic conditions , while its removal requires acidic conditions . The stability of the Boc group can also be affected by extreme temperatures or the presence of certain chemicals .

Properties

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-14(2,3)22-13(21)16-15(4,12(19)20)8-9-5-6-10(17)11(18)7-9/h5-7,17-18H,8H2,1-4H3,(H,16,21)(H,19,20)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLMBOMVHDKAKS-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC(=C(C=C1)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)

![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)

![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)

![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)

![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)

![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)